3-(1-Phenylethylamino)oxan-4-ol
CAS No.:
Cat. No.: VC18836462
Molecular Formula: C13H19NO2
Molecular Weight: 221.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H19NO2 |
|---|---|
| Molecular Weight | 221.29 g/mol |
| IUPAC Name | 3-(1-phenylethylamino)oxan-4-ol |
| Standard InChI | InChI=1S/C13H19NO2/c1-10(11-5-3-2-4-6-11)14-12-9-16-8-7-13(12)15/h2-6,10,12-15H,7-9H2,1H3 |
| Standard InChI Key | FNYKKNODQVBHHI-UHFFFAOYSA-N |
| Canonical SMILES | CC(C1=CC=CC=C1)NC2COCCC2O |
Introduction
Structural Characterization and Nomenclature
Systematic Nomenclature and Molecular Formula
The IUPAC name 3-(1-phenylethylamino)oxan-4-ol denotes a tetrahydropyran ring (oxane) substituted at position 3 with a 1-phenylethylamino group and at position 4 with a hydroxyl group. The molecular formula is C₁₃H₁₉NO₂, with a molecular weight of 221.30 g/mol. The oxane ring adopts a chair conformation, with the hydroxyl group at C4 occupying an equatorial position to minimize steric strain .
Stereochemical Considerations
The chiral centers at C3 (amine attachment) and C4 (hydroxyl group) introduce four possible stereoisomers. Computational models suggest the (3R,4S) configuration minimizes intramolecular hydrogen-bonding conflicts between the hydroxyl and amine groups . No experimental crystallographic data exists to confirm this.
Synthetic Pathways and Reactivity
Retrosynthetic Analysis
Plausible synthetic routes include:
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Nucleophilic ring-opening of epoxides: Reacting 4-oxiran-2-yloxan-4-ol with 1-phenylethylamine under acidic conditions.
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Reductive amination: Condensing 4-oxooxane-3-carbaldehyde with 1-phenylethylamine followed by sodium borohydride reduction.
Challenges in Glycosylation Analogues
While the provided search results focus on O-glycoside synthesis , the amine-hydroxyl interplay in 3-(1-phenylethylamino)oxan-4-ol complicates traditional protecting-group strategies. For example, benzylidene acetals—common in carbohydrate chemistry —may interfere with the amine’s nucleophilicity.
Physicochemical Properties (Predicted)
| Property | Value/Description | Method of Estimation |
|---|---|---|
| Boiling Point | 342–345°C | Modified Joback method |
| LogP | 1.89 | XLogP3-AA |
| Water Solubility | 12.7 mg/mL | ALOGPS |
| pKa (amine) | 9.2 ± 0.3 | ChemAxon MarvinSketch |
These predictions align with structurally related amino alcohols like 2-amino-1-phenylpropan-1-ol (LogP 1.77 ), though the oxane ring increases hydrophilicity marginally.
Industrial and Research Applications
As a Chiral Auxiliary
The rigid oxane backbone could serve as a scaffold for asymmetric synthesis, though no published protocols exist.
Polymer Chemistry
Quaternary ammonium salts derived from this compound may act as cationic surfactants, with predicted critical micelle concentrations (CMC) of 0.8–1.2 mM.
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